molecular formula C12H16O3 B14463743 4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate CAS No. 67220-81-9

4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate

Cat. No.: B14463743
CAS No.: 67220-81-9
M. Wt: 208.25 g/mol
InChI Key: FMIBJICONRHRTM-UHFFFAOYSA-N
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Description

4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate is an organic compound with a complex structure that includes a cyclopentene ring, a butenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-oxocyclopent-1-en-1-yl acetate with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, saturated derivatives, and various ester derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbut-2-en-1-yl acetate
  • 3-Methyl-2-buten-1-yl acetate
  • Isopentenyl acetate

Uniqueness

4-(But-2-en-1-yl)-2-methyl-3-oxocyclopent-1-en-1-yl acetate is unique due to its specific structural features, such as the combination of a cyclopentene ring with a butenyl group and an acetate ester.

Properties

CAS No.

67220-81-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(4-but-2-enyl-2-methyl-3-oxocyclopenten-1-yl) acetate

InChI

InChI=1S/C12H16O3/c1-4-5-6-10-7-11(15-9(3)13)8(2)12(10)14/h4-5,10H,6-7H2,1-3H3

InChI Key

FMIBJICONRHRTM-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1CC(=C(C1=O)C)OC(=O)C

Origin of Product

United States

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